4-(4-Chlorophenyl)piperazin-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorophenyl)piperazin-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c11-9-1-3-10(4-2-9)13-5-7-14(12)8-6-13/h1-4H,5-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZNDXPNRHORKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Context of Piperazine Derivatives in Chemical Research
The journey of piperazine (B1678402) and its derivatives in the realm of scientific inquiry is a rich and extensive one. Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, has proven to be a versatile scaffold in medicinal chemistry. researchgate.net Initially, these compounds were explored for their therapeutic potential, leading to the development of drugs with a wide array of applications. researchgate.netwikipedia.org
The structural adaptability of the piperazine ring allows for a multitude of chemical modifications, enabling researchers to fine-tune the pharmacological properties of the resulting derivatives. researchgate.net This has led to the creation of numerous clinically significant drugs. Many well-known medications incorporate a piperazine ring as a core component of their molecular structure. wikipedia.org
The historical significance of piperazine derivatives is underscored by their successful application in various therapeutic areas. For instance, structural alterations of piperazine derivatives have resulted in the development of selective serotonin (B10506) reuptake inhibitors (SSRIs), which are widely prescribed as antidepressants. researchgate.net Furthermore, the strategic addition of substituents, such as fluorine atoms to arylpiperazine derivatives, has enhanced their affinity and selectivity for dopamine (B1211576) receptors, paving the way for improved antipsychotic agents. researchgate.net
Academic Rationale for Investigating 4 4 Chlorophenyl Piperazin 1 Amine
The specific academic interest in 4-(4-chlorophenyl)piperazin-1-amine stems from the established pharmacological importance of the N-phenylpiperazine subunit. This structural motif is a versatile scaffold in medicinal chemistry and has been incorporated into compounds that have reached late-stage clinical trials, particularly for central nervous system (CNS) disorders. researchgate.net
The presence of a chlorophenyl group attached to the piperazine (B1678402) ring is a key feature driving research. Arylpiperazine derivatives, in general, have been the focus of studies for their potential as serotonergic ligands, finding use in the development of drugs targeting the CNS. mdpi.com The substitution pattern on the aromatic ring, along with the basicity of the piperazine moiety, can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. researchgate.net
Research into related compounds, such as those with a 4-chlorophenylpiperazine core, has shown a range of biological activities. For example, derivatives have been synthesized and investigated for their potential as antimicrobial and anticancer agents. mdpi.comnih.govresearchgate.net The rationale for investigating this compound, therefore, lies in the potential for this specific combination of a 4-chlorophenyl group and an amine-substituted piperazine to yield novel compounds with unique biological activities, building upon the extensive knowledge base of related structures.
Computational and Theoretical Studies of 4 4 Chlorophenyl Piperazin 1 Amine
Molecular Structure and Conformation Analysis
The precise three-dimensional arrangement of atoms and the molecule's conformational flexibility are fundamental determinants of its physical and chemical properties. Computational methods allow for a detailed exploration of these structural features.
Density Functional Theory (DFT) Calculations for Structural Elucidation
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely employed to determine optimized molecular geometries and other structural parameters with high accuracy. For derivatives of piperazine (B1678402), DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have proven effective in yielding theoretical data that aligns well with experimental findings. bohrium.comdergipark.org.tr
While specific DFT studies on 4-(4-chlorophenyl)piperazin-1-amine are not prevalent in published literature, extensive research on the closely related parent compound, 1-(4-chlorophenyl)piperazine (B178656) , provides significant insight. scispace.comdergipark.org.tr Calculations for this analog reveal key bond lengths and angles that define the molecule's architecture. The addition of the amino group at the N1 position in this compound would introduce slight modifications to the geometry of the piperazine ring, particularly around the N1-N(amine) bond. The fundamental structure, however, remains comparable.
Below is a table of selected optimized geometric parameters for the analogous compound, 1-(4-chlorophenyl)piperazine, calculated at the B3LYP/6-311++G(d,p) level of theory, which serves as a reliable approximation. scispace.com
| Parameter | Description | Calculated Value (Å or °) |
| N13-C15 | Bond length between piperazine nitrogen and phenyl carbon | 1.412 Å |
| N14-H25 | Bond length of the piperazine N-H bond | 1.016 Å |
| N14-C4 | Bond length of the piperazine N-C bond | 1.463 Å |
| C3-C4 | Bond length of the piperazine C-C bond | 1.532 Å |
| H25-N14-C4 | Bond angle involving the N-H group | 109.95° |
| C2-N13-C3 | Bond angle within the piperazine ring at the substituted nitrogen | 111.99° |
| N14-C1-C2 | Bond angle within the piperazine ring at the carbon adjacent to nitrogen | 114.12° |
This data is for the analogous compound 1-(4-Chlorophenyl)piperazine as a reference.
Conformational Analysis and Energy Landscapes
The piperazine ring is a saturated six-membered heterocycle known to exist in several conformations, primarily the chair and boat forms. bohrium.com Conformational analysis via computational methods is used to determine the relative energies of these different states and identify the most stable conformer. For piperazine and its derivatives, the chair conformation is generally found to be the most stable, lowest-energy state. bohrium.com
The energy landscape of this compound would be determined by the rotational barriers around its single bonds. Key rotations include the bond between the phenyl ring and the piperazine nitrogen (N1) and the bonds within the piperazine ring itself. The presence of the bulky 4-chlorophenyl group and the N-amino group influences the conformational preference. Theoretical calculations can map these energy landscapes, revealing the global minimum energy structure and the energy barriers required to transition between different conformational states.
Quantum Chemical Calculations and Electronic Properties
Quantum chemical calculations illuminate the electronic nature of a molecule, which is critical for understanding its reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. semanticscholar.org
| Parameter | Description | Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.74 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.42 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.32 |
This data is for the analogous compound 1-(4-Chlorophenyl)piperazine as a reference, calculated via TD-DFT/B3LYP/6-311++G(d,p). bohrium.com
Electrostatic Potential Surface (EPS) Mapping
The Molecular Electrostatic Potential (MEP or EPS) surface provides a visual representation of the charge distribution across a molecule. researchgate.net It is color-coded to identify regions of negative and positive electrostatic potential, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. mdpi.com
In a typical MEP map, regions of negative potential (colored red to yellow) are concentrated around electronegative atoms and correspond to areas of high electron density, which are attractive to protons (electrophilic attack). For this compound, these would be expected around the chlorine atom and the nitrogen atoms of the piperazine ring and the amino group. Regions of positive potential (colored blue) signify electron-deficient areas, such as around hydrogen atoms, and are targets for nucleophilic attack. researchgate.net The MEP map is therefore a valuable tool for predicting intermolecular interactions and understanding the molecule's reactivity patterns. tandfonline.com
Molecular Docking and Ligand-Target Interaction Prediction in Silico Research
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity.
The 4-(4-chlorophenyl)piperazine scaffold is a common motif in many biologically active compounds. mdpi.com Docking studies on various derivatives have shown that this moiety can form several key interactions within a protein's binding pocket:
Hydrophobic Interactions: The chlorophenyl ring is hydrophobic and frequently engages in van der Waals and hydrophobic interactions with nonpolar amino acid residues like Leucine, Isoleucine, and Valine.
Pi-Pi Stacking: The aromatic phenyl ring can participate in π-π stacking or T-shaped interactions with aromatic residues such as Phenylalanine, Tyrosine, and Tryptophan.
Hydrogen Bonding: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors. The N-H group of the piperazine (if protonated) or the N-amino group in the target compound can act as hydrogen bond donors. bohrium.com
Molecular docking simulations of this compound against various protein targets would help identify its potential biological activities by predicting binding affinity (docking score) and visualizing the specific intermolecular interactions that stabilize the ligand-receptor complex.
| Type of Interaction | Molecular Moiety Involved | Potential Interacting Protein Residue |
| Hydrophobic Interaction | 4-Chlorophenyl group | Leucine, Valine, Alanine |
| π-π Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan |
| Hydrogen Bond (Acceptor) | Piperazine/Amino Nitrogens | Serine, Threonine, Asparagine |
| Hydrogen Bond (Donor) | Amino group (N-H) | Aspartate, Glutamate, Carbonyl backbone |
| Halogen Bond | Chlorine atom | Electron-rich atoms (e.g., backbone carbonyl oxygen) |
Prediction of Binding Modes with Biological Macromolecules
Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its derivatives, docking studies have been crucial in elucidating their binding modes within the active sites of various biological macromolecules.
Research has shown that the 4-(4-chlorophenyl)piperazine moiety is a significant contributor to the binding affinity of various compounds. For instance, in studies of derivatives targeting the serotonin (B10506) 5-HT2A receptor, the chlorophenyl ring was found to enhance antagonistic potency. researchgate.net Similarly, in the design of antagonists for the cysteinyl leukotriene receptor (CysLT2), molecular docking revealed differences in binding energy and interaction profiles, highlighting the need for structural optimization to improve binding. pensoft.net
Docking studies have also been employed to understand the binding of related compounds to other targets. For example, in the investigation of inhibitors for the enzyme poly (ADP-ribose) polymerase (PARP-1), docking scores for derivatives containing a piperazine moiety indicated strong binding profiles. nih.gov Furthermore, in the context of anti-Toxoplasma gondii agents, the binding modes of quinazolin-4-one derivatives featuring a piperazine linker were analyzed to understand their inhibitory activity. acs.org The crystal structure of Trypanosoma cruzi CYP51 in complex with an inhibitor containing the 4-(4-chlorophenyl)piperazin-1-yl moiety has provided high-resolution insights into two distinct binding modes, termed "buried" and "solvent-exposed," depending on the substitution pattern. rcsb.org
The insights from these docking studies are invaluable for understanding the structure-activity relationships (SAR) and for the rational design of new, more potent, and selective ligands.
Evaluation of Scoring Functions and Docking Algorithm Performance
The reliability of molecular docking simulations is heavily dependent on the accuracy of the scoring functions and the performance of the docking algorithms used. Scoring functions are mathematical models used to approximate the binding affinity between a ligand and a protein. Various research efforts have implicitly or explicitly evaluated these computational tools in the context of piperazine-containing compounds.
Platforms like DockBench have been developed to provide an integrated informatic environment for the robust validation of docking protocols and for conducting virtual screening simulations. nih.gov Such platforms allow for the systematic comparison of different docking software packages and their associated scoring functions. nih.gov While a direct evaluation of scoring functions specifically for this compound is not extensively documented, the broader application of these methods to similar piperazine derivatives provides a basis for understanding their performance. For example, studies on Akt inhibitors and SMO receptor ligands have utilized various docking programs like AutoDock Vina, GOLD, and MOE, each with its own set of scoring functions, to predict binding affinities and poses. rsc.orgresearchgate.net The correlation between the predicted binding energies from these programs and experimentally determined activities serves as an indirect evaluation of the scoring functions' performance.
The success of a virtual screening campaign, which often follows docking, is a practical measure of the docking algorithm's performance. The identification of active compounds from a large library based on docking predictions validates the chosen protocol. For instance, the discovery of novel PD-1/PD-L1 inhibitors through a multi-stage virtual screening approach that included molecular docking demonstrates the effectiveness of these computational methods. nih.gov
Pharmacophore Modeling and Virtual Screening for Research Lead Identification
Pharmacophore modeling is a powerful technique in computational drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. This model can then be used as a query in virtual screening to identify novel molecules with the potential for similar activity.
Development of Pharmacophore Models
Pharmacophore models are typically developed based on a set of known active ligands or from the crystal structure of a ligand-receptor complex. These models define the key chemical features, such as hydrogen bond acceptors and donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups, and their spatial relationships. unina.it
For instance, a pharmacophore model for 5-HT2A receptor antagonists was developed based on a set of diverse known active ligands, and it was found that designed compounds, including those with a chlorophenylpiperazine (B10847632) moiety, fit the model well. researchgate.net In another study targeting the human TAAR1 receptor, a pharmacophore model was used in the rational design of novel agonists. nih.gov Similarly, pharmacophore models have been generated for SHP2 inhibitors, where features like hydrogen bond donors, acceptors, hydrophobic groups, and positive ionizable centers were mapped to key residues in the binding pocket. mdpi.com The development of these models is a critical first step in identifying new chemical entities with desired biological activities.
Application in Database Screening for Novel Research Scaffolds
Once a pharmacophore model is validated, it can be used to screen large chemical databases to identify new molecules that match the pharmacophoric features. This virtual screening approach is a time and cost-effective method for lead identification. unina.it
The application of pharmacophore-based virtual screening has led to the discovery of novel inhibitors for various targets. For example, this method was employed to identify potential inhibitors of the SHP2 allosteric site from a database of over one million compounds. mdpi.com In another study, a pharmacophore model for multi-CDK inhibitors was used to screen a library of pyrrolizine derivatives, leading to the identification of potent cytotoxic agents. nih.gov Similarly, virtual screening has been used to find novel inhibitors of HIV-1 reverse transcriptase. researchgate.net These examples highlight the utility of pharmacophore modeling and virtual screening in exploring vast chemical spaces to find promising new research scaffolds.
Quantitative Structure-Activity Relationship (QSAR) Studies for Hypothetical Activities
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.
Descriptor Generation and Selection
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. nih.gov These descriptors can be categorized into various types, including 2D descriptors (e.g., topological indices, molecular connectivity) and 3D descriptors (e.g., molecular shape, surface properties). nih.gov
In QSAR studies involving piperazine derivatives, a wide range of descriptors have been utilized. For example, in the development of QSAR models for the cytotoxic activity of novel benzenesulfonamides, both topological (2D) and conformational (3D) molecular descriptors were calculated using software like MOE. nih.govsemanticscholar.org Stepwise multiple linear regression (MLR) is a common statistical technique used to select the most relevant descriptors and build the QSAR model. nih.govsemanticscholar.org The generation and selection of appropriate descriptors are critical for creating a statistically significant and predictive QSAR model. preprints.org Research on antibacterial quinolone derivatives has even incorporated 13C-NMR data as a 2D QSAR descriptor. mdpi.com
The following table provides a summary of descriptor types used in QSAR studies.
| Descriptor Type | Examples |
| Topological (2D) | Molecular connectivity indices, Wiener index, Balaban index |
| Geometrical (3D) | Molecular volume, surface area, moments of inertia |
| Electronic | Dipole moment, partial charges, HOMO/LUMO energies |
| Physicochemical | LogP, molar refractivity, polarizability |
The careful selection of these descriptors is paramount for building robust and predictive QSAR models that can guide the synthesis of new compounds with potentially enhanced activities.
Model Development and Validation for Conceptual SAR
The development of conceptual Structure-Activity Relationship (SAR) models for derivatives of this compound is a critical step in medicinal chemistry for understanding how molecular structure influences biological activity. This process allows for the rational design of new, more potent, and selective compounds.
Model Development
The foundation of a conceptual SAR model for 4-(4-chlorophenyl)piperazine derivatives involves the systematic analysis of how chemical modifications to a parent structure correlate with changes in a specific biological response. Quantitative Structure-Activity Relationship (QSAR) studies, particularly 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), are frequently employed. koreascience.kr
The development process typically includes these key stages:
Selection of a Molecular Scaffold: A common core structure is chosen for the series of compounds under investigation. For this class of molecules, the 4-(4-chlorophenyl)piperazine moiety often serves as a key component of the scaffold used for alignment. koreascience.kr
Conformational Analysis and Alignment: The three-dimensional structures of the molecules in the dataset are generated and aligned based on the common scaffold. This ensures that the variations in structure are compared consistently. koreascience.kr
Calculation of Molecular Descriptors: Physicochemical properties, known as molecular descriptors, are calculated for each molecule. These can include steric (shape), electrostatic (charge distribution), and hydrophobic (lipophilicity) parameters. koreascience.kr For aryl piperazine derivatives, studies have shown that steric and electrostatic fields are often the most significant contributors to biological activity, while lipophilicity (logP) may not always show a direct correlation. koreascience.kr
Correlation with Biological Activity: Statistical methods, such as stepwise linear progressive regression, are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity (e.g., IC₅₀ or Kᵢ values). nih.gov The goal is to create an equation that describes how specific structural features enhance or diminish the desired effect.
For instance, in studies of piperazine derivatives with potential antihistamine and antibradykinin effects, the electrostatic field was found to be a more contributing factor than the steric field. koreascience.kr In other research on derivatives with cytotoxic activity, the presence of the 4-(4-chlorophenyl)piperazin-1-yl substituent was found to provide strong cytotoxicity against several cancer cell lines. nih.gov
Model Validation
A crucial step in QSAR modeling is rigorous validation to ensure the model is statistically significant and has predictive power for new, unsynthesized compounds. A model that is not properly validated may only describe the data it was trained on and fail to make accurate predictions.
Key statistical parameters used for model validation include:
Conventional Correlation Coefficient (r²): This value indicates the goodness of fit, or how well the model explains the variance in the training set data. An r² value close to 1.0 suggests a strong correlation.
Cross-validated Correlation Coefficient (q²): This is a more robust measure of the model's predictive ability. It is typically calculated using the "leave-one-out" method, where the model is repeatedly built with one compound removed from the training set and then used to predict the activity of that omitted compound. A q² value greater than 0.5 is generally considered indicative of a model with good predictive power. koreascience.kr
The table below illustrates typical validation metrics from a 3D-QSAR study on piperazine derivatives, highlighting the model's reliability.
| Model | Cross-validated q² | Conventional r² | Field Contribution (Steric/Electrostatic) | Interpretation |
|---|---|---|---|---|
| Antihistamine Activity | 0.532 | 0.962 | Not specified | The model is considered reliable for predicting antihistamine activity. koreascience.kr |
| Antibradykinin Activity | Not specified | Not specified | 45.2% / 54.8% | The model shows that the electrostatic field is a slightly more contributing factor to the activity. koreascience.kr |
Conceptual SAR Findings
Analysis of various studies on molecules incorporating the 4-(4-chlorophenyl)piperazine scaffold reveals several key SAR insights. The 4-chlorophenyl group itself is often a critical feature for high-affinity binding to various biological targets.
Influence of the Phenyl Ring Substitution: The substitution pattern on the phenyl ring of the piperazine moiety significantly impacts biological activity. Compared to unsubstituted phenylpiperazine, the 4-chloro substitution often maintains or enhances potency. For example, in a series of dopamine (B1211576) D3 receptor ligands, the 2-methoxy substitution enhanced affinity for the D3 receptor but also increased affinity for the D2 receptor, thereby reducing selectivity. acs.org In another study, a 4-chlorophenyl analog showed potency comparable to the lead compound, but with a significantly reduced lipophilicity, which is a desirable drug-like property. nih.gov
Role in Cytotoxicity: The 4-(4-chlorophenyl)piperazin-1-yl group has been identified as a key substituent for conferring strong cytotoxicity in certain classes of compounds. In a study of 1,3,5-triazine (B166579) derivatives, compounds bearing this moiety, along with 4-phenyl and 4-fluorophenyl piperazine groups, exhibited potent activity against multiple cancer cell lines with IC₅₀ values in the low micromolar range. nih.gov
The following table summarizes SAR data for different arylpiperazine derivatives, illustrating the impact of substitutions on biological activity.
| Compound Series | Aryl Substitution on Piperazine | Biological Target/Activity | Key Finding (IC₅₀ or Kᵢ) | Reference |
|---|---|---|---|---|
| 1,3,5-Triazine Derivatives | 4-Chlorophenyl | Cytotoxicity (HCT-116, MCF-7, HeLa) | Strong cytotoxicity (IC₅₀ = 7–19 µM) | nih.gov |
| 1,3,5-Triazine Derivatives | 4-Fluorophenyl | Cytotoxicity (HCT-116, MCF-7, HeLa) | Strong cytotoxicity (IC₅₀ = 7–19 µM) | nih.gov |
| Dopamine Receptor Ligands | Phenyl | D3 Receptor Binding Affinity (Kᵢ) | 9.8 nM | acs.org |
| Dopamine Receptor Ligands | 2-Methoxyphenyl | D3 Receptor Binding Affinity (Kᵢ) | 3.5 nM | acs.org |
| MenA Inhibitors | 4-Chlorophenyl | Enzyme Inhibition (IC₅₀) | 22 ± 3 μM | nih.gov |
| MenA Inhibitors | 4-Bromophenyl | Enzyme Inhibition (IC₅₀) | 12 ± 2 μM | nih.gov |
These models and SAR findings are instrumental in guiding the synthesis of new derivatives. By understanding which structural features, such as the electronic nature and position of substituents on the phenyl ring, are crucial for activity, chemists can focus their efforts on creating molecules with improved therapeutic profiles.
Biochemical and Pharmacological Research Applications of 4 4 Chlorophenyl Piperazin 1 Amine
In Vitro Receptor Binding and Functional Assays for Target Elucidation
Radioligand Binding Studies for Target Identification
No radioligand binding studies for 4-(4-Chlorophenyl)piperazin-1-amine have been identified. This type of study is crucial for determining the binding affinity of a compound to various receptors, ion channels, or transporters, thereby identifying its potential molecular targets.
Receptor Functional Assays (e.g., cAMP accumulation, calcium flux) in Cell Lines
There is no available data on the effects of this compound in receptor functional assays. Such assays, including cyclic AMP (cAMP) accumulation or calcium flux measurements, are essential for characterizing whether a compound acts as an agonist, antagonist, or inverse agonist at a specific G-protein coupled receptor (GPCR).
Enzyme Inhibition/Activation Studies and Mechanistic Insights
No studies detailing the inhibitory or activating effects of this compound on specific enzymes were found. This information is critical for understanding if the compound's mechanism of action involves the modulation of enzymatic activity.
Cellular Mechanism of Action Investigations in Preclinical Models
Signaling Pathway Modulation Studies
There is a lack of research on the impact of this compound on intracellular signaling pathways. Investigating these pathways would provide insight into the downstream cellular effects following the interaction of the compound with its molecular target(s).
Gene Expression and Proteomic Analysis in Response to Compound Exposure
No studies involving gene expression or proteomic analysis following treatment with this compound have been published. These analyses are important for understanding the broader cellular response to the compound and for identifying potential biomarkers of its activity.
In Vivo Pharmacological Investigations in Animal Models for Mechanistic Insight
Investigation of Cardiovascular Effects (mechanistic focus)
There is a lack of specific research on the cardiovascular effects of this compound in animal models. The broader class of phenylpiperazines has been noted for its potential to interact with various receptors and ion channels that play a role in cardiovascular regulation. For example, some phenylpiperazine derivatives have been shown to exhibit adrenergic and serotonergic receptor activity, which can influence heart rate, blood pressure, and vascular tone.
A study on the parent compound, N-phenylpiperazine (NPP), revealed a complex cardiovascular profile involving interactions with the sympathetic nervous system, including alpha and beta-adrenergic blocking activity. nih.gov However, the unique structural feature of this compound, the primary amine at the 1-position of the piperazine (B1678402) ring, could lead to a distinct pharmacological profile.
Mechanistic studies in animal models would be required to determine the cardiovascular effects of this compound. Such investigations would typically involve monitoring hemodynamic parameters (e.g., blood pressure, heart rate, cardiac output) and conducting experiments to identify the underlying molecular targets, such as specific receptors or ion channels. In the absence of such data, the cardiovascular pharmacology of this compound remains unknown.
Metabolic Pathways and Metabolite Profiling in Preclinical Species (not human)
Information regarding the metabolic pathways and metabolite profiling of this compound in preclinical species is not available in the current scientific literature. Understanding the metabolic fate of a compound is crucial for interpreting its pharmacological and toxicological profiles.
To elucidate the metabolic profile of this compound, in vivo studies in preclinical species would be necessary. These studies would involve the administration of the compound and subsequent analysis of biological samples (e.g., plasma, urine, feces) using advanced analytical techniques like mass spectrometry to identify and quantify the parent compound and its metabolites.
Utility as a Pharmacological Tool or Chemical Probe in Research
Ligand for Target Validation Studies
There is no documented evidence of this compound being utilized as a pharmacological tool or chemical probe for target validation studies. The utility of a compound as a chemical probe hinges on its ability to selectively and potently interact with a specific biological target, thereby enabling the investigation of that target's function in biological systems.
While the phenylpiperazine scaffold is present in many biologically active molecules that have been used as research tools, the specific pharmacological profile of this compound has not been sufficiently characterized to warrant its use as a selective ligand for target validation. For a compound to be considered a valuable chemical probe, it should ideally possess high affinity for its intended target, selectivity over other related targets, and well-understood pharmacokinetic and pharmacodynamic properties.
Further research would be required to first identify and characterize the primary molecular target(s) of this compound and to assess its selectivity and potency. Should a specific and potent interaction with a novel or poorly characterized target be discovered, it could then potentially be developed and validated as a chemical probe for future research.
Application in Chemical Biology for Pathway Interrogation
The 4-(4-chlorophenyl)piperazine scaffold serves as a versatile template in chemical biology for the development of molecular probes aimed at dissecting and understanding complex biological pathways. By systematically modifying this core structure, researchers have generated a diverse array of derivatives that exhibit high affinity and selectivity for specific biological targets. These tailored molecules function as powerful tools to interrogate the roles of individual proteins in cellular signaling cascades, providing insights into their function in both normal physiology and disease states.
Furthermore, derivatives of this piperazine compound have been developed as selective antagonists for dopamine (B1211576) receptor subtypes, such as the D2 and D3 receptors. harvard.eduacs.org The high degree of homology between these receptor subtypes often presents a challenge in developing selective drugs. However, through meticulous structure-activity relationship (SAR) studies, researchers have been able to fine-tune the 4-(4-chlorophenyl)piperazine scaffold to achieve significant selectivity. These selective antagonists are invaluable for interrogating the distinct physiological roles of D2 and D3 receptors in pathways related to substance abuse and neuropsychiatric conditions. By selectively blocking one receptor subtype, the specific downstream signaling events and behavioral outcomes associated with that receptor can be elucidated.
In the realm of oncology, derivatives of 4-(4-chlorophenyl)piperazine are being utilized to probe critical cancer signaling pathways. A notable example is the investigation of the PI3K/Akt signaling pathway, which is frequently dysregulated in various cancers and plays a central role in cell growth and survival. nih.gov A piperazine derivative has been identified that effectively inhibits this pathway, leading to caspase-dependent apoptosis in cancer cells. nih.gov Such a compound serves as a chemical probe to dissect the components of the PI3K/Akt pathway and to understand its role in tumorigenesis. By observing the cellular consequences of inhibiting this pathway with a specific small molecule, researchers can identify key nodes that are critical for cancer cell survival and proliferation.
The table below summarizes the application of select 4-(4-chlorophenyl)piperazine derivatives in pathway interrogation:
| Derivative Type | Target | Biological Pathway Interrogated | Research Focus |
|---|---|---|---|
| Selective Dopamine Transporter (DAT) Ligands | Dopamine Transporter | Dopaminergic signaling and reuptake | Understanding the mechanism of psychostimulants and addiction |
| Selective Dopamine D3 Receptor Antagonists | Dopamine D3 Receptor | D3 receptor-mediated signaling | Elucidating the role of D3 receptors in substance abuse and neuropsychiatric disorders |
The development of these specialized chemical tools from the this compound core structure underscores the power of chemical biology to unravel complex biological processes. The insights gained from using these probes not only enhance our fundamental understanding of cellular signaling but also pave the way for the rational design of novel therapeutic agents that target specific pathways implicated in disease.
Advanced Analytical Methodologies for Research Characterization of 4 4 Chlorophenyl Piperazin 1 Amine
High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling
High-resolution mass spectrometry is an indispensable tool in the characterization of novel compounds, offering high sensitivity and selectivity. sterlingpharmasolutions.comscispace.com It allows for the precise determination of the elemental composition of a molecule and the identification of trace-level impurities. sterlingpharmasolutions.com
Accurate Mass Measurement and Fragmentation Pattern Analysis
Accurate mass measurement, typically achieved with instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides the high-resolution mass of the protonated molecule ([M+H]⁺). mdpi.comresearchgate.nettandfonline.com This allows for the determination of the elemental formula with a high degree of confidence, a critical step in structural confirmation. For 4-(4-Chlorophenyl)piperazin-1-amine, the expected accurate mass can be calculated and compared with the experimental value, often with a mass error in the low parts-per-million (ppm) range.
Table 1: Illustrative HRMS Data for a Related Phenylpiperazine Derivative
| Precursor Ion [M+H]⁺ (m/z) | Accurate Mass (Calculated) | Accurate Mass (Observed) | Key Fragment Ions (m/z) | Proposed Fragment Structure |
|---|---|---|---|---|
| 197.0891 | C10H14ClN2 | 197.0893 | 154, 140, 119, 70, 56 | Fragments from piperazine (B1678402) ring cleavage and loss of substituents |
Trace Impurity Detection in Research Batches
The synthesis of this compound can result in the formation of various impurities, such as starting materials, by-products, and degradation products. ijpsr.com High-resolution mass spectrometry is a powerful technique for the detection and identification of these trace impurities, even in complex mixtures. sterlingpharmasolutions.comresearchgate.net The high sensitivity of HRMS allows for the detection of impurities at very low levels (ppm or even ppb), which is critical for ensuring the quality and reliability of research batches. uu.nl The accurate mass data obtained can be used to propose elemental compositions for unknown impurities, which, combined with fragmentation data, can lead to their structural elucidation. researchgate.netunr.edu.ar
Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. It provides detailed information about the chemical environment of individual atoms within a molecule.
Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HSQC)
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental structural information, multi-dimensional (2D) NMR techniques are often necessary for complete and unambiguous assignments, especially for complex molecules. nih.govresearchgate.netyoutube.com
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. chemrxiv.orgresearchgate.net This helps to establish the connectivity of proton spin systems within the molecule, such as the protons on the piperazine ring and their relationship to each other.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly to the carbons to which they are attached. researchgate.netchemrxiv.orgmdpi.com This is invaluable for assigning the signals in the ¹³C NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. nih.govmdpi.com This is particularly useful for identifying quaternary carbons and for connecting different spin systems across the molecule, for instance, linking the protons on the piperazine ring to the carbons of the chlorophenyl group.
For this compound, these techniques would be used to definitively assign all proton and carbon signals, confirming the substitution pattern on the phenyl ring and the structure of the piperazine moiety.
Table 2: Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift Range (ppm) | Key 2D NMR Correlations |
|---|---|---|
| ¹H (Aromatic) | ~6.8 - 7.3 | COSY correlations between adjacent aromatic protons; HMBC correlations to piperazine carbons |
| ¹H (Piperazine) | ~2.9 - 3.2 | COSY correlations between geminal and vicinal piperazine protons; HSQC correlation to piperazine carbons |
| ¹³C (Aromatic) | ~117 - 150 | HSQC correlations to aromatic protons; HMBC correlations from piperazine protons |
| ¹³C (Piperazine) | ~45 - 55 | HSQC correlations to piperazine protons |
Conformational Analysis via NMR
The piperazine ring typically exists in a chair conformation. rsc.orgmdpi.comacs.org For N-arylpiperazines, the orientation of the aryl group (axial or equatorial) and the barrier to ring inversion can be studied using temperature-dependent NMR spectroscopy. rsc.orgscispace.com At lower temperatures, the rate of ring inversion can slow down sufficiently to allow for the observation of distinct signals for the axial and equatorial protons. The coalescence temperature of these signals can be used to calculate the energy barrier for the conformational change. rsc.org Such studies provide valuable insight into the three-dimensional structure and dynamic behavior of this compound in solution.
Chromatographic Techniques for Purity and Quantitative Analysis in Research
Chromatographic methods are the gold standard for assessing the purity of chemical compounds and for their quantitative analysis in research settings.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of piperazine derivatives. nih.govgoogleapis.comgoogle.comacs.orgresearchgate.netoup.commdpi.com For purity analysis, a reversed-phase HPLC method is typically employed, often with a C18 column. nih.govmdpi.com The mobile phase usually consists of a mixture of an aqueous buffer (such as phosphate (B84403) or formate) and an organic solvent like acetonitrile (B52724) or methanol. acs.orgmdpi.com Detection is commonly achieved using a UV detector, as the aromatic ring in this compound provides a chromophore. mdpi.com
For quantitative analysis, a validated HPLC method is essential. This involves establishing linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). lcms.czrsc.org Such a method can be used to determine the concentration of this compound in research samples, for example, in studies investigating its chemical or biological properties. Gas chromatography (GC) coupled with a mass spectrometer (GC-MS) can also be a powerful tool for both qualitative and quantitative analysis of piperazine derivatives. unodc.org
Table 3: Typical HPLC Method Parameters for Analysis of a Related Piperazine Derivative
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient or isocratic elution with a mixture of aqueous buffer and acetonitrile/methanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength corresponding to the absorbance maximum of the analyte |
| Injection Volume | 10-20 µL |
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for quantifying it in various research contexts. The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation from starting materials, intermediates, and potential byproducts.
Method development for arylpiperazine derivatives typically utilizes reversed-phase chromatography, where a nonpolar stationary phase is paired with a polar mobile phase. A C18 or C8 column is commonly selected due to its hydrophobicity, which provides good retention for the aromatic and piperazine moieties of the molecule. researchgate.netnih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate buffer) to control pH and ensure consistent ionization of the analyte. acs.orgacs.org The pH is a critical parameter, as the basic nitrogen atoms of the piperazine ring are sensitive to changes in hydrogen ion concentration, which affects retention time and peak shape.
Validation of the developed HPLC method is performed to ensure its reliability, accuracy, and precision for its intended purpose. Key validation parameters include linearity, precision, accuracy, specificity, and sensitivity (limit of detection, LOD, and limit of quantification, LOQ). For instance, studies on related arylpiperazine derivatives have demonstrated excellent linearity with correlation coefficients (R²) greater than 0.999. researchgate.net Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, with relative standard deviation (RSD) values typically required to be below 2%. researchgate.net
Below is a representative table of HPLC conditions that could be applied for the analysis of this compound, based on methods developed for similar compounds. nih.govacs.orgmdpi.com
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 50 mM Ammonium Formate buffer (pH 5.0) |
| Gradient | Isocratic (e.g., 80:20 v/v Acetonitrile:Buffer) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Diode Array Detector (DAD) at ~258 nm |
| Column Temperature | 25 °C - 30 °C |
| Injection Volume | 10 - 20 µL |
This table is a composite representation based on established methods for arylpiperazine analysis.
Gas Chromatography (GC) for Volatile Byproducts
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for identifying and quantifying volatile and semi-volatile byproducts that may arise during the synthesis of this compound. Synthetic routes for arylpiperazines can sometimes lead to impurities from unreacted starting materials or side reactions.
The analysis typically involves dissolving the research sample in a suitable organic solvent and injecting it into the GC system. The high temperatures of the injector port and oven volatilize the sample, and a carrier gas (usually helium or hydrogen) sweeps the components onto the analytical column. A non-polar or medium-polarity column, such as one with a 5% phenyl/95% methyl polysiloxane stationary phase, is often used for separating a wide range of analytes. unodc.org
The temperature program is a critical parameter, starting at a lower temperature and ramping up to a higher temperature to ensure the sequential elution of compounds with different boiling points. unodc.org For example, a program might start at 100-130°C and ramp up to 290°C. unodc.org The mass spectrometer fragments the eluting compounds into characteristic ions, providing a "fingerprint" that allows for their definitive identification by comparison to spectral libraries. This method is highly effective for detecting trace-level impurities that might not be visible by other techniques. uts.edu.au Potential volatile byproducts could include residual solvents or fragments from precursor molecules used in the synthesis.
| Parameter | Condition |
| Column | 5% Phenyl / 95% Methyl Polysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injector Temperature | 280 °C |
| Oven Program | Initial 130°C (1 min), ramp at 25°C/min to 200°C (hold 3 min) unodc.org |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| Ionization (MS) | Electron Ionization (EI) at 70 eV |
| Mass Range (MS) | 40-550 amu |
This table provides representative GC conditions based on standard methods for analyzing piperazine derivatives. unodc.org
Spectroscopic Techniques for Electronic and Vibrational Characterization in Research Studies
Spectroscopic methods are fundamental for elucidating the structural properties of molecules. For this compound, UV-Vis, Infrared (IR), and Raman spectroscopy provide complementary information about its electronic and vibrational states.
UV-Vis Spectroscopy: The electronic transitions of the molecule are studied using UV-Visible spectroscopy. The spectrum of the closely related 1-(4-chlorophenyl)piperazine (B178656) shows a maximum absorption (λmax) at approximately 258 nm. caymanchem.com This absorption is attributed to π → π* electronic transitions within the chlorophenyl aromatic ring system. This technique is useful for confirming the presence of the chromophore and for quantitative analysis based on the Beer-Lambert law.
Key vibrational assignments for the core structure are summarized below:
| Wavenumber (cm⁻¹) | Vibrational Mode | Technique | Reference |
| ~3100-3180 | N-H Stretch | IR, Raman | scispace.com |
| ~3050-3090 | Aromatic C-H Stretch | IR, Raman | scispace.com |
| ~2850-2950 | Aliphatic C-H Stretch (Piperazine Ring) | IR, Raman | scispace.com |
| ~1590-1600 | C=C Aromatic Ring Stretch | IR, Raman | scispace.comdergipark.org.tr |
| ~1490-1500 | C=C Aromatic Ring Stretch | IR | scispace.comdergipark.org.tr |
| ~1235-1240 | C-N Stretch | IR, Raman | scispace.com |
| ~1100-1130 | C-Cl Stretch | IR, Raman | scispace.com |
Data is based on the spectroscopic analysis of the closely related compound 1-(4-chlorophenyl)piperazine.
The presence of the N-H stretching vibration would be a key differentiator for this compound compared to its 1-(4-chlorophenyl)piperazine analogue. scispace.com These spectroscopic data, often supported by Density Functional Theory (DFT) calculations, allow for a comprehensive vibrational assignment and confirmation of the molecular structure. scispace.comdergipark.org.tr
X-ray Crystallography for Solid-State Structure Determination of Research Samples
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
For a research sample of this compound, the first step would be to grow a high-quality single crystal, which can be a challenging process. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build an electron density map, from which the atomic positions are determined.
While the crystal structure for this compound itself is not publicly available, the structure of a related salt, 1-(4-chlorophenyl)piperazine-1,4-diium tetrachloridozincate(II) monohydrate, has been reported. iucr.org This structure confirms the chair conformation of the piperazine ring, a common feature for such systems. It also reveals how the protonated piperazine nitrogens and the chlorophenyl group engage in hydrogen bonding and π-π stacking interactions within the crystal lattice. iucr.org Such an analysis for this compound would definitively confirm its molecular structure and provide invaluable insight into its solid-state packing and conformation.
| Parameter | Example Data from a Related Structure iucr.org |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 7.2036 Å, b = 15.1575 Å, c = 15.4870 Å, β = 103.012° |
| Key Structural Features | Piperazine ring in chair conformation |
| Intermolecular Interactions | N-H···Cl, O-H···Cl, and π-π stacking interactions |
This table presents crystallographic data for 1-(4-chlorophenyl)piperazine-1,4-diium tetrachloridozincate(II) monohydrate to illustrate the type of information obtained from an X-ray crystallography study. iucr.org
Potential Applications and Future Directions in Chemical Biology and Drug Discovery Research
Development of Novel Chemical Probes based on the 4-(4-Chlorophenyl)piperazin-1-amine Scaffold
The 4-(4-chlorophenyl)piperazine moiety is a key building block in the creation of chemical probes designed to investigate complex biological processes. These probes, which are often derivatives of the parent amine, serve as essential tools for target identification and validation in drug discovery. The adaptability of the piperazine (B1678402) ring allows for the introduction of various functional groups and linkers, enabling the synthesis of a diverse range of molecules with tailored affinities and selectivities for specific biological targets.
Derivatives of this scaffold have been instrumental in developing ligands for a variety of receptors, including G-protein coupled receptors (GPCRs). For instance, the scaffold is a common feature in compounds targeting serotonin (B10506) and dopamine (B1211576) receptors, which are crucial in the central nervous system. By modifying the scaffold, researchers can create probes to explore the pharmacology of these receptors and their roles in neurological and psychiatric disorders. The piperazine unit often plays a crucial role in the molecule's pharmacokinetic profile, influencing its ability to cross the blood-brain barrier and engage with its intended targets within the CNS. researchgate.net
Furthermore, the this compound structure can be incorporated into larger, more complex molecules designed as precursors for potential therapeutic agents. These molecules can be used to probe biological pathways, such as those involved in cancer or infectious diseases. For example, derivatives have been synthesized and investigated for their potential as antimicrobial and anticancer agents. researchgate.netnih.gov
Exploration of Structure-Activity Relationship (SAR) Landscape for Specific Target Classes
A significant area of research involving the this compound scaffold is the systematic exploration of its structure-activity relationship (SAR). These studies are critical for understanding how structural modifications influence the biological activity and selectivity of the resulting compounds. The primary focus of many SAR studies has been on derivatives targeting GPCRs, particularly dopamine and serotonin receptor subtypes.
Research has shown that substitutions on the phenyl ring of the 4-(4-chlorophenyl)piperazine moiety can dramatically alter binding affinity and functional activity. For example, the position and nature of substituents on the phenyl ring can dictate selectivity for different receptor subtypes. mdpi.com Modifications to the piperazine ring itself, such as N-alkylation or the introduction of various side chains, have also been extensively studied. These changes can impact not only receptor binding but also the compound's pharmacokinetic properties, such as solubility and metabolic stability. nih.gov
A series of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide derivatives were synthesized and tested for their binding affinity at dopamine D4 and D2 receptors. The results highlighted the importance of the terminal benzamide (B126) fragment for high D4 receptor affinity. researchgate.net Another study on quinazoline (B50416) derivatives incorporating the 4-(4-chlorophenyl)piperazine moiety identified a compound with high potency and selectivity for the 5-HT2A receptor, demonstrating the value of this scaffold in developing selective ligands. bohrium.com
Interactive Data Table: SAR of this compound Derivatives
| Compound Name | Modification | Target(s) | Key Findings |
|---|---|---|---|
| N-(4-Chlorophenyl)-2-(piperazin-1-yl)quinazolin-4-amine | Quinazoline scaffold addition | 5-HT2A, 5-HT1A, D1, D2 | High potency and selectivity for 5-HT2A over other receptors. bohrium.com |
| N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Ethyl-3-methoxybenzamide side chain | Dopamine D4, D2 | Very high affinity and selectivity for the D4 receptor. researchgate.net |
| 2-Amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]-thiophenes | Thiophene and arylpiperazine modifications | A1 Adenosine (B11128) Receptor | Potent allosteric enhancers of the A1 adenosine receptor. mdpi.com |
Integration into High-Throughput Screening Libraries for Research Compound Identification
The this compound scaffold and its derivatives are valuable components of high-throughput screening (HTS) libraries. HTS allows for the rapid testing of thousands to millions of compounds to identify "hits" with desired biological activity. The structural diversity and drug-like properties of piperazine-containing compounds make them ideal candidates for inclusion in these libraries. wikipedia.org
Screening libraries are carefully curated to maximize chemical diversity while adhering to certain physicochemical parameters that increase the likelihood of identifying developable lead compounds. The Maybridge screening collection, for example, contains over 51,000 structurally diverse organic compounds and is a widely used tool in screening campaigns. researchgate.net It is highly probable that derivatives of this compound are included in such collections due to their prevalence in medicinal chemistry.
The identification of initial hits from HTS campaigns is often the starting point for more focused medicinal chemistry efforts. Once a compound containing the this compound scaffold is identified as a hit, its structure can be optimized through SAR studies to improve potency, selectivity, and pharmacokinetic properties. The discovery of allosteric modulators for GPCRs, for instance, has been facilitated by HTS campaigns. acs.org
Emerging Methodologies for Synthesis and Derivatization
The synthetic accessibility of the this compound scaffold is a key factor driving its widespread use in drug discovery. A variety of synthetic methods have been developed to create a diverse array of derivatives.
A common approach for derivatization is the N-alkylation of the piperazine nitrogen. For example, 4-(4-chlorophenyl)piperazine can be reacted with various alkyl halides to introduce different side chains. One study reported the N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate (B8525525) to synthesize a precursor for more complex molecules. mdpi.com
Amidation reactions are also frequently employed to modify the scaffold. The synthesis of N-(4-Chlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide involves the reaction of a substituted piperazine with 4-chlorobutyryl chloride. nih.gov Solid-phase synthesis techniques have also been applied to generate libraries of piperazine derivatives, allowing for the rapid production of numerous analogs for screening purposes.
More complex multi-step synthetic routes have been developed to incorporate the 4-(4-chlorophenyl)piperazine moiety into various heterocyclic systems. For instance, derivatives have been incorporated into quinazoline and thiadiazole rings to explore their antimicrobial and anticancer activities. nih.gov Microwave-assisted synthesis has also been utilized to accelerate the synthesis of certain derivatives. researchgate.net
Q & A
Q. What are the recommended methods for synthesizing 4-(4-Chlorophenyl)piperazin-1-amine in laboratory settings?
The synthesis typically involves nucleophilic substitution reactions. For example, reacting piperazine derivatives with 4-chlorobenzyl halides under basic conditions (e.g., sodium hydroxide or potassium carbonate) in solvents like ethanol or acetonitrile. Reaction optimization includes refluxing for 6–12 hours, followed by purification via column chromatography or recrystallization. Analytical validation using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) ensures product integrity .
Q. How can researchers ensure the structural integrity of this compound during crystallographic analysis?
Use single-crystal X-ray diffraction with refinement programs like SHELXL for high-resolution structural determination. Validate hydrogen bonding and torsion angles using SHELXS/SHELXD for phase solving. Complementary techniques like NMR (¹H/¹³C) and mass spectrometry (MS) confirm molecular geometry and purity. Cross-reference crystallographic data with computational models (e.g., DFT) to resolve ambiguities .
Q. What safety protocols are essential when handling this compound in experimental workflows?
Critical safety measures include:
- Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of dust or vapors.
- Storage: Tightly sealed containers in cool, dry conditions away from ignition sources.
- Disposal: Follow hazardous waste regulations; do not dispose via sewage systems.
Refer to safety data sheets (SDS) for emergency procedures, including inhalation first aid (e.g., stable side positioning for unconscious patients) .
Advanced Research Questions
Q. How does the electronic configuration of substituents on the piperazine ring influence the biological activity of this compound derivatives?
Substituents alter electron density and steric effects, modulating receptor binding. For instance:
- Electron-withdrawing groups (e.g., -Cl): Enhance affinity for serotonin (5-HT) or dopamine receptors by stabilizing charge-transfer interactions.
- Electron-donating groups (e.g., -OCH₃): Improve solubility but may reduce receptor specificity.
Structure-activity relationship (SAR) studies using comparative analogs (e.g., 4-fluorophenyl or 4-methylphenyl derivatives) and computational docking (e.g., AutoDock Vina) can predict bioactivity .
Q. What analytical techniques are most effective in resolving contradictions in reported pharmacological data for this compound?
Employ orthogonal analytical approaches:
- Purity Analysis: High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold).
- Receptor Binding Assays: Radioligand displacement studies (e.g., [³H]spiperone for dopamine D₂/D₃ receptors).
- Meta-Analysis: Systematic reviews of dose-response curves across studies to identify outliers.
Contradictions often arise from assay variability (e.g., cell line differences); standardize protocols using guidelines like MIAME (Minimum Information About a Microarray Experiment) .
Q. What strategies optimize yield in multi-step syntheses involving this compound as an intermediate?
Key strategies include:
- Stepwise Optimization: Adjust reaction temperature (e.g., 60–80°C for SN2 reactions) and solvent polarity (e.g., DMF for polar intermediates).
- Catalyst Screening: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
- Workflow Integration: Employ flow chemistry for continuous purification, reducing intermediate degradation.
Yield tracking via gravimetric analysis and LC-MS ensures reproducibility .
Methodological Considerations Table
| Technique | Application Example | Key Parameters | Reference |
|---|---|---|---|
| Column Chromatography | Purification of crude synthesis products | Silica gel (60–120 mesh), hexane/EtOAc | [19] |
| NMR Spectroscopy | Confirmation of piperazine ring substitution | ¹H NMR (400 MHz, DMSO-d6): δ 2.8–3.5 ppm | [14,19] |
| X-ray Crystallography | Absolute configuration determination | SHELXL refinement, R-factor < 0.05 | [1] |
| Radioligand Assays | Dopamine receptor binding affinity | IC₅₀ values via nonlinear regression | [19] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
